N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-2-30-13-7-11-24-21(28)17-10-6-12-27(14-17)23-25-19-18(16-8-4-3-5-9-16)15-31-20(19)22(29)26-23/h3-5,8-9,15,17H,2,6-7,10-14H2,1H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQLTBLCOFIXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor for certain enzymes and receptors involved in various physiological processes. For instance, compounds related to thieno[3,2-d]pyrimidine derivatives have shown activity against the vanilloid receptor TRPV1, which is implicated in pain signaling pathways .
Antimicrobial Activity
Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and viability .
Anticancer Potential
Recent investigations into the anticancer properties of similar compounds have suggested that they may induce apoptosis in cancer cells through the modulation of apoptotic pathways. The specific mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and inflammation in neuronal models, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the piperidine ring significantly enhanced antibacterial activity against resistant strains .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines indicated that the compound could effectively reduce cell proliferation and induce apoptosis, particularly in breast and prostate cancer models .
- Neuroprotection : Research focusing on neuroprotective effects highlighted that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurotoxicity .
Data Tables
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic Considerations
- Lipophilicity : The ethoxypropyl group’s calculated logP (~2.5–3.0) likely positions it within the optimal range for oral bioavailability, contrasting with the higher logP of the cyclohexyl analog (>3.5) .
- Metabolic Stability : Ether-containing substituents (e.g., ethoxypropyl) generally exhibit slower oxidative metabolism compared to alkyl or amine groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
